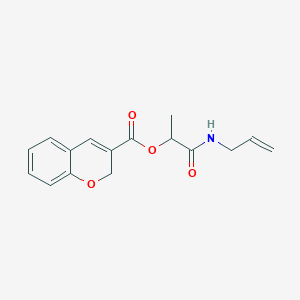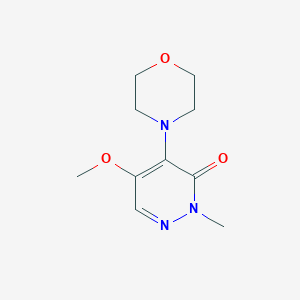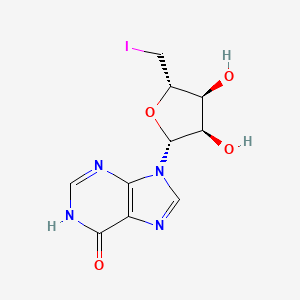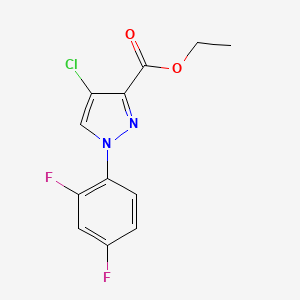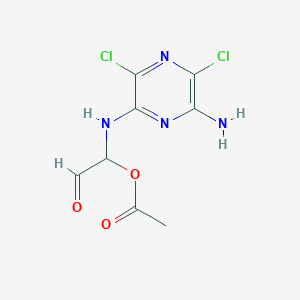
4-Chloro-2,6-dihydrazinylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-dihydrazinylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
Starting Material: 4,6-Dichloropyrimidine
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Reaction Conditions: Reflux for several hours
The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Chloro-2,6-dihydrazinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydrazinyl groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
科学研究应用
4-Chloro-2,6-dihydrazinylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.
Biological Research: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 4-Chloro-2,6-dihydrazinylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or interacting with nucleic acids. The hydrazinyl groups can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the compound can intercalate with DNA, disrupting its function and leading to cell death.
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine.
2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with similar reactivity.
2-Chloro-4,6-dimethylpyrimidine: A related compound with different substituents.
Uniqueness
This compound is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
属性
| 6972-15-2 | |
分子式 |
C4H7ClN6 |
分子量 |
174.59 g/mol |
IUPAC 名称 |
(4-chloro-6-hydrazinylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C4H7ClN6/c5-2-1-3(10-6)9-4(8-2)11-7/h1H,6-7H2,(H2,8,9,10,11) |
InChI 键 |
MFYZPZRBVZQMTC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N=C1Cl)NN)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


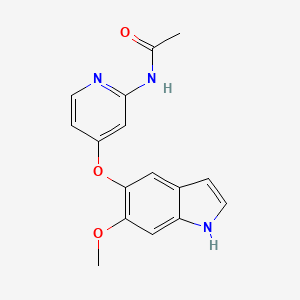

![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
